5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one
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Overview
Description
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one is a complex organic compound with a unique structure that includes a phenyl group, a triazole ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized from 4-bromopyrazole through a series of reactions . The phenyl group is then introduced through a Diels-Alder reaction with ketene acetal . The final step involves the formation of the cyclohexene ring, which is achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to maintain the necessary temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different cyclohexane derivatives.
Substitution: The triazole ring and phenyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as different cyclohexane and triazole derivatives
Scientific Research Applications
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The phenyl group and cyclohexene ring also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,3-triazine: This compound is similar in structure but lacks the cyclohexene ring.
Imidazole-containing compounds: These compounds share the triazole ring but have different substituents, leading to different biological activities.
Uniqueness
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one is unique due to its combination of a phenyl group, a triazole ring, and a cyclohexene ring. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13-7-11(10-4-2-1-3-5-10)6-12(8-13)17-14-15-9-16-18-14/h1-5,8-9,11H,6-7H2,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIUYABZWGZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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